Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate
CAS No.: 82523-07-7
Cat. No.: VC3751435
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82523-07-7 |
|---|---|
| Molecular Formula | C8H7N3O2 |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | methyl 3H-imidazo[4,5-c]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5-7(3-9-6)11-4-10-5/h2-4H,1H3,(H,10,11) |
| Standard InChI Key | PTZVKSLCCQTAJE-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC=C2C(=C1)N=CN2 |
| Canonical SMILES | COC(=O)C1=NC=C2C(=C1)N=CN2 |
Introduction
Chemical and Physical Properties
Understanding the physicochemical properties of Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate is essential for predicting its behavior in chemical reactions and biological systems. While direct data on this specific compound is limited in the provided search results, information about structurally related compounds can offer valuable insights into its probable properties.
Physicochemical Characteristics
The compound Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate belongs to a family of heterocyclic compounds with distinctive physicochemical properties. Based on structural analysis and comparison with related compounds, several key properties can be predicted or inferred. The molecular weight is expected to be lower than its tetrahydro derivative (254.11 g/mol) but similar to its 3-methyl analog which has a molecular weight of 191.19 g/mol . The presence of the imidazole ring likely contributes to the compound's basic properties, while the methyl carboxylate group adds polarity and potential for hydrogen bonding interactions.
Structural Identifiers
The following table presents the structural identifiers for Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate and selected related compounds for comparative purposes:
| Property | Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate | Methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate | (S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride |
|---|---|---|---|
| Molecular Formula | C₉H₇N₃O₂ | C₉H₉N₃O₂ | C₈H₁₁N₃O₂·2HCl |
| Molecular Weight | ~177.17 g/mol (calculated) | 191.19 g/mol | 254.11 g/mol |
| Ring System | Bicyclic (fully aromatic) | Bicyclic (fully aromatic) | Bicyclic (partially saturated) |
| Key Functional Group | Methyl carboxylate at 6-position | Methyl carboxylate at 6-position, N-methyl at 3-position | Methyl carboxylate at 6-position, tetrahydropyridine ring |
This comparison highlights the structural differences between Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate and its derivatives, particularly regarding substitution patterns and ring saturation levels that influence their chemical reactivity and potential applications.
Synthesis Methodologies
The synthesis of Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate involves a series of well-defined chemical transformations starting from readily available precursors. The synthetic route described in patent literature provides valuable insights into the preparation of this compound and its derivatives.
Synthetic Pathway
According to patent literature, the synthesis of Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate (also referred to as 3H-imidazo[4,5-c]pyridine-6-carboxylic acid methyl ester in some sources) follows a multi-step process . The synthetic route begins with L-histidine, which undergoes Pictet-Spengler condensation with formaldehyde under dilute sulfuric acid catalysis to generate 6S-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid. This intermediate is then converted to the corresponding methyl ester, 6S-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid methyl ester. The key transformation involves oxidation of this tetrahydro derivative with potassium permanganate in dimethylformamide (DMF) to yield the target compound, Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate .
Detailed Reaction Conditions
The patent literature provides specific reaction conditions for the synthesis of Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate. The conversion of the tetrahydro derivative to the fully aromatic compound is carried out using potassium permanganate as an oxidizing agent in DMF with N-methylmorpholine (NMM) as a base . This oxidation step is crucial for establishing the fully aromatic character of the bicyclic system. The methyl ester functionality is introduced through reaction with methanol and thionyl chloride at low temperature, a common method for the esterification of carboxylic acids. For the tetrahydro precursor, the reaction involves adding methanol to a solution containing thionyl chloride under ice bath conditions, followed by addition of the carboxylic acid compound and room temperature reaction for several days .
Chemical Reactivity and Transformations
Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate exhibits diverse reactivity patterns attributable to its unique structural features. Understanding these reactivity patterns is essential for appreciating its utility in synthesis and potential applications.
Hydrolysis Reactions
One key transformation of Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate is hydrolysis of the methyl ester group. According to patent information, the compound can undergo saponification in sodium hydroxide solution (1.5N) to form 3H-imidazo[4,5-c]pyridine-6-carboxylic acid . This carboxylic acid derivative serves as an important intermediate for further functionalization, particularly for coupling with amino acids or other nucleophiles to form amide derivatives. The patent describes the coupling of this carboxylic acid with various amino acid benzyl esters to form 3H-imidazo[4,5-c]pyridine-6-formylamino acid benzyl esters, illustrating the compound's utility in peptide chemistry and pharmaceutical development .
Structural Modifications
The core structure of Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate allows for various modifications that can tune its properties for specific applications. One common modification is alkylation of the nitrogen at the 3-position, as exemplified by the related compound methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate . This N-methylation can affect the compound's electronic properties, solubility, and interactions with biological targets. Another important structural modification is the reduction of the pyridine ring to form tetrahydro derivatives, as seen in (S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate . These reduced derivatives often exhibit different biological activities compared to their fully aromatic counterparts.
Structural Relationships and Derivatives
Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate is part of a larger family of compounds with related structures. Understanding these relationships is important for comprehending the compound's place in chemical space and potential applications.
Comparison with Related Compounds
Several structurally related compounds appear in the chemical literature, each with distinctive features that differentiate them from Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate. The compound methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate contains an additional methyl group at the N-3 position of the imidazole ring, which affects its electronic properties and potentially its biological activity . Another related compound is (S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride, which features a reduced pyridine ring and exists as the dihydrochloride salt . This compound has a defined stereocenter at the 6-position with S configuration, introducing chirality that can be significant for biological interactions.
Salt Forms and Derivatives
Various salt forms of compounds related to Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate have been reported in the literature. The dihydrochloride salt of (S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate is one such example . Similarly, 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride represents another salt form of a structurally related compound . These salt forms often exhibit improved solubility, stability, or bioavailability compared to their free base counterparts, making them valuable for various applications, particularly in pharmaceutical development.
Spectroscopic Characterization
Spectroscopic techniques provide essential tools for confirming the structure and purity of Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate and related compounds. Although comprehensive spectroscopic data for this specific compound is limited in the provided search results, information on related compounds offers insights into its likely spectroscopic characteristics.
Mass Spectrometry
Applications and Research Significance
Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate and its derivatives have garnered attention for their potential applications in various fields, particularly in pharmaceutical research and development.
Synthetic Utility
The primary significance of Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate lies in its utility as a synthetic intermediate for more complex molecules. The patent literature describes its conversion to the corresponding carboxylic acid, which serves as a building block for coupling with various amino acid derivatives to form 3H-imidazo[4,5-c]pyridine-6-formylamino acid benzyl esters . These amino acid conjugates may possess biological activities of interest for pharmaceutical development. The presence of the methyl ester group provides a convenient handle for further functionalization, allowing for diverse modifications to tune properties for specific applications.
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